Furfuryl 2-methyl-3-furyl disulfide
Furfuryl 2-methyl-3-furyl disulfide
Furfuryl 2-methyl-3-furyl disulfide, also known as (2-methylfuryl-3) furfuryl disulfide or 1-ethyltridecyl 2-furoate, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Furfuryl 2-methyl-3-furyl disulfide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, furfuryl 2-methyl-3-furyl disulfide is primarily located in the membrane (predicted from logP). Furfuryl 2-methyl-3-furyl disulfide has a meaty and sulfurous taste.
Brand Name:
Vulcanchem
CAS No.:
109537-55-5
VCID:
VC0022159
InChI:
InChI=1S/C10H10O2S2/c1-8-10(4-6-11-8)14-13-7-9-3-2-5-12-9/h2-6H,7H2,1H3
SMILES:
CC1=C(C=CO1)SSCC2=CC=CO2
Molecular Formula:
C10H10O2S2
Molecular Weight:
226.3 g/mol
Furfuryl 2-methyl-3-furyl disulfide
CAS No.: 109537-55-5
Main Products
VCID: VC0022159
Molecular Formula: C10H10O2S2
Molecular Weight: 226.3 g/mol
CAS No. | 109537-55-5 |
---|---|
Product Name | Furfuryl 2-methyl-3-furyl disulfide |
Molecular Formula | C10H10O2S2 |
Molecular Weight | 226.3 g/mol |
IUPAC Name | 3-(furan-2-ylmethyldisulfanyl)-2-methylfuran |
Standard InChI | InChI=1S/C10H10O2S2/c1-8-10(4-6-11-8)14-13-7-9-3-2-5-12-9/h2-6H,7H2,1H3 |
Standard InChIKey | FVCZDGBJCOHRKY-UHFFFAOYSA-N |
SMILES | CC1=C(C=CO1)SSCC2=CC=CO2 |
Canonical SMILES | CC1=C(C=CO1)SSCC2=CC=CO2 |
Density | 1.277-1.283 |
Physical Description | Colourless liquid; Strong, sulfurous aroma |
Description | Furfuryl 2-methyl-3-furyl disulfide, also known as (2-methylfuryl-3) furfuryl disulfide or 1-ethyltridecyl 2-furoate, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Furfuryl 2-methyl-3-furyl disulfide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, furfuryl 2-methyl-3-furyl disulfide is primarily located in the membrane (predicted from logP). Furfuryl 2-methyl-3-furyl disulfide has a meaty and sulfurous taste. |
Solubility | Slightly soluble in water; Soluble in pentane, diethyl ether Soluble (in ethanol) |
PubChem Compound | 526616 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume